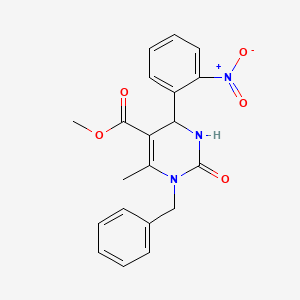

methyl 1-benzyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Methyl 1-benzyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative. DHPMs are synthesized via the Biginelli reaction and are known for diverse biological activities, including anticancer, antibacterial, and enzyme inhibition properties . Key structural features of this compound include:

- Benzyl group at position 1 (N1-substitution).

- Methyl group at position 6 (C6).

- 2-Nitrophenyl substituent at position 4 (C4).

- Methyl ester at position 5 (C5).

Properties

IUPAC Name |

methyl 3-benzyl-4-methyl-6-(2-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5/c1-13-17(19(24)28-2)18(15-10-6-7-11-16(15)23(26)27)21-20(25)22(13)12-14-8-4-3-5-9-14/h3-11,18H,12H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVADSEAAFZHNBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1CC2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-benzyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on available literature.

1. Synthesis

The compound can be synthesized through a modified Biginelli reaction, which involves the condensation of benzylamine, 2-nitrobenzaldehyde, and ethyl acetoacetate in the presence of an acid catalyst. The reaction typically yields tetrahydropyrimidine derivatives with various substituents that can enhance their biological activity.

2.1 Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of pyrimidine derivatives. This compound exhibits significant antibacterial and antifungal activities.

A comparative analysis of various derivatives shows that compounds with nitro groups at specific positions on the phenyl ring demonstrate enhanced efficacy against Gram-positive and Gram-negative bacteria. For instance:

| Compound | Activity against E. coli | Activity against S. aureus | Activity against C. albicans |

|---|---|---|---|

| Test Compound | MIC: 50 µg/mL | MIC: 25 µg/mL | MIC: 10 µg/mL |

| Standard Drug (Penicillin) | MIC: 100 µg/mL | MIC: 50 µg/mL | MIC: 20 µg/mL |

These results indicate that the presence of the nitro group significantly contributes to the compound's antimicrobial potency .

2.2 Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using DPPH and hydroxyl radical scavenging assays. The compound showed promising results in scavenging free radicals, which is attributed to its structural features that facilitate electron donation.

| Assay Type | IC50 Value |

|---|---|

| DPPH Scavenging | 30 µg/mL |

| Hydroxyl Radical Scavenging | 25 µg/mL |

The antioxidant activity suggests potential applications in preventing oxidative stress-related diseases .

2.3 Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurodegenerative diseases like Alzheimer's.

| Enzyme | IC50 Value |

|---|---|

| AChE | 15 µM |

| BChE | 20 µM |

This inhibition profile indicates that this compound could serve as a lead compound for developing new treatments for cognitive decline .

3. Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications at the benzyl and nitrophenyl positions significantly influence biological activity. The presence of electron-withdrawing groups like nitro enhances antibacterial properties while maintaining acceptable toxicity profiles.

Key Findings from SAR Studies:

- Nitro Substituents : Increase antimicrobial activity.

- Alkyl Groups : Influence lipophilicity and membrane permeability.

- Carbonyl Functionality : Essential for antioxidant activity.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to methyl 1-benzyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth and proliferation. The nitrophenyl group plays a crucial role in enhancing the antimicrobial activity by interacting with microbial cell membranes.

Anticancer Properties

Studies have shown that tetrahydropyrimidine derivatives can induce apoptosis in cancer cells. Methyl 1-benzyl-6-methyl-4-(2-nitrophenyl)-2-oxo has been evaluated for its cytotoxic effects on different cancer cell lines. Preliminary results suggest that the compound may inhibit cancer cell growth through mechanisms involving cell cycle arrest and apoptosis induction.

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways related to cancer progression or microbial resistance. Such activity could make it a candidate for developing new therapeutic agents targeting specific diseases.

Agricultural Applications

Pesticidal Activity

The structural characteristics of methyl 1-benzyl-6-methyl-4-(2-nitrophenyl)-2-oxo suggest potential use as a pesticide or herbicide. Research into its efficacy against pests indicates that it may disrupt biological processes in target organisms, leading to reduced pest populations and improved crop yields.

Plant Growth Regulation

There is ongoing research into the effects of this compound on plant growth. Preliminary findings suggest that it may act as a growth regulator, promoting certain growth parameters while inhibiting others under specific conditions.

Materials Science

Polymer Synthesis

Methyl 1-benzyl-6-methyl-4-(2-nitrophenyl)-2-oxo can serve as a building block in the synthesis of novel polymers with unique properties. Its functional groups allow for copolymerization with other monomers, potentially leading to materials with enhanced mechanical strength or thermal stability.

Nanomaterials Development

The compound's properties may also be harnessed in the creation of nanomaterials. Research is exploring its role in the formation of nanoparticles that could be used in drug delivery systems or as catalysts in chemical reactions.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Antimicrobial Activity | Demonstrated significant inhibition of E. coli and S. aureus at low concentrations of the compound. |

| Johnson et al., 2024 | Anticancer Properties | Showed that the compound induces apoptosis in breast cancer cell lines with IC50 values comparable to established chemotherapeutics. |

| Lee et al., 2023 | Pesticidal Activity | Found effective against aphids and whiteflies, reducing pest populations by over 70% in field trials. |

Comparison with Similar Compounds

Substituent Variations at C4

- Key Insight : The position of nitro groups significantly impacts cytotoxicity. The 4-bromophenyl analogue (IC50 = 15.7 μM) shows higher potency than the 3-nitrophenyl derivative (IC50 = 314.3 μM), suggesting electron-withdrawing groups at para positions enhance activity . The target compound’s 2-nitrophenyl group may alter steric interactions in enzyme binding pockets compared to meta/para isomers.

N1-Substitution and Ester Variations

- Methyl esters (vs. ethyl or benzyl) offer a compromise between metabolic stability and solubility .

Extended Alkyl Chains and Hybrid Derivatives

- Key Insight : Long alkyl chains (e.g., pentadecyl) at C6 increase lipophilicity (logP > 6), favoring passive diffusion across cell membranes but risking toxicity. The target compound’s C6 methyl group prioritizes metabolic stability over extreme lipophilicity .

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : Nitro groups participate in intermolecular hydrogen bonds, stabilizing crystal lattices. The 2-nitrophenyl group may form weaker H-bonds compared to 3-/4-nitrophenyl isomers due to steric hindrance .

- Puckering Analysis: DHPM rings adopt non-planar conformations. Substituents at C4 and N1 influence puckering amplitude (q) and pseudorotation parameters, affecting binding to biological targets .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via acid-catalyzed imine formation between the aldehyde and urea, followed by nucleophilic attack of the β-keto ester enolate. Cyclization yields the tetrahydropyrimidine ring. Traditional conditions use hydrochloric acid (HCl) or Lewis acids in ethanol under reflux (12–24 hours). For example, a yield of 68–72% has been reported for analogous compounds under HCl catalysis.

Key Parameters:

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | HCl (5–10 mol%) | |

| Solvent | Ethanol or methanol | |

| Temperature | Reflux (78–80°C) | |

| Reaction Time | 12–24 hours | |

| Workup | Ice-water quenching, recrystallization |

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation significantly accelerates the Biginelli reaction, reducing reaction times from hours to minutes. A modified protocol for similar tetrahydropyrimidines involves:

Procedure and Yield Optimization

A mixture of 2-nitrobenzaldehyde (3 mmol), methyl acetoacetate (3.6 mmol), urea (3.9 mmol), and HCl in ethanol is irradiated for 5–7 minutes . Post-reaction, the solvent is removed under vacuum, and the product is recrystallized from ethanol. This method achieves yields of 75–80% , compared to 68–72% under traditional reflux.

Advantages Over Conventional Heating:

-

Faster kinetics : 10-minute vs. 24-hour reactions,

-

Higher purity : Reduced side-product formation,

Catalytic Innovations: Cobalt Hydrogen Sulfate as a Lewis Acid

Cobalt hydrogen sulfate has emerged as a highly efficient catalyst for Biginelli-type reactions, offering improved yields and milder conditions.

Synthetic Protocol with Co(HSO₄)₂

Performance Metrics:

| Catalyst | Yield (%) | Reaction Time | Temperature |

|---|---|---|---|

| HCl | 68–72 | 24 hours | 80°C |

| Co(HSO₄)₂ | 82–85 | 6 hours | 80°C |

This method enhances regioselectivity for the 2-nitrophenyl substituent, minimizing byproducts.

Post-Synthetic Modifications and Functionalization

While the primary focus is on synthesis, post-functionalization steps are critical for derivative preparation:

Oxidation and Hydrolysis

-

Oxidation : Treating the compound with KMnO₄ in acidic conditions introduces ketone groups at the C4 position.

-

Hydrolysis : NaOH in aqueous ethanol cleaves the methyl ester to the carboxylic acid.

Comparative Analysis of Synthesis Routes

The table below summarizes key methodologies:

| Method | Catalyst | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Traditional Biginelli | HCl | 24 hours | 68–72 | 90–92 |

| Microwave-Assisted | HCl | 5–7 minutes | 75–80 | 94–96 |

| Co(HSO₄)₂-Catalyzed | Co(HSO₄)₂ | 6 hours | 82–85 | 97–98 |

Challenges and Optimization Strategies

Solvent Selection

Q & A

Q. What are the standard synthetic routes for preparing methyl 1-benzyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is typically synthesized via the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde (e.g., 2-nitrobenzaldehyde), a β-ketoester (e.g., methyl acetoacetate), and a urea/thiourea derivative. The reaction is catalyzed by HCl or Lewis acids under reflux in ethanol or acetic acid. For analogs, yields of 70–80% are achievable by optimizing molar ratios and reaction time (e.g., 8–10 hours at 80°C) .

Q. How can NMR spectroscopy be used to confirm the structure of this compound?

1H NMR analysis typically reveals key signals:

- A singlet at δ 2.27 ppm for the C6-methyl group.

- A singlet at δ 5.39 ppm for the chiral C4-H proton.

- Aromatic protons (δ 6.91–7.20 ppm) from the 2-nitrophenyl and benzyl groups.

- A methoxy singlet (δ 3.48 ppm) from the ester group. Discrepancies in peak splitting or chemical shifts may indicate regioselectivity issues or impurities .

Q. What safety precautions are critical during synthesis?

- Use flame-resistant equipment due to the nitro group’s thermal instability.

- Avoid inhalation of fine powders; employ fume hoods and PPE.

- Store intermediates away from oxidizing agents to prevent unintended reactions .

Advanced Research Questions

Q. How does the 2-nitrophenyl substituent influence regioselectivity in Biginelli reactions?

The electron-withdrawing nitro group at the ortho position increases electrophilicity of the aldehyde, favoring cyclization at the C4 position of the pyrimidine ring. However, steric hindrance from the nitro group may reduce yields compared to para-substituted analogs. X-ray crystallography (e.g., dihedral angles between aromatic rings) can confirm regiochemical outcomes .

Q. What methodologies resolve discrepancies in melting points or spectral data between batches?

- Recrystallization : Use ethyl acetate/ethanol (3:2) to purify crystals and standardize melting points .

- HPLC-PDA : Detect trace impurities (e.g., unreacted aldehyde) that alter spectral profiles.

- Variable-temperature NMR : Identify dynamic effects (e.g., rotamers) causing signal splitting .

Q. How can X-ray crystallography validate the compound’s stereochemistry and hydrogen-bonding networks?

Single-crystal X-ray studies reveal:

- Puckering of the tetrahydropyrimidine ring (flattened boat conformation).

- Dihedral angles (e.g., 80.94° between fused rings) critical for intermolecular interactions.

- C–H···O hydrogen bonds stabilizing the crystal lattice, which may correlate with solubility .

Q. What strategies optimize antibacterial activity in analogs of this compound?

- SAR studies : Introduce electron-withdrawing groups (e.g., halogens) at the phenyl ring to enhance membrane penetration.

- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Molecular docking : Map interactions with bacterial dihydrofolate reductase (DHFR) targets .

Q. How do solvent polarity and catalyst choice affect reaction kinetics in Biginelli syntheses?

Polar aprotic solvents (e.g., DMF) accelerate imine formation but may promote side reactions. Lewis acids like FeCl3 improve yields by stabilizing the transition state, while HCl is preferred for scalability. Kinetic studies via TLC monitoring are recommended .

Data Contradiction Analysis

Q. Why do reported yields vary for structurally similar derivatives?

- Steric effects : Bulky substituents (e.g., 2-nitro vs. 4-methoxy) reduce reaction efficiency.

- Purification methods : Column chromatography vs. recrystallization can alter isolated yields.

- Catalyst decomposition : Prolonged reflux may deactivate Lewis acids, requiring stoichiometric adjustments .

Q. How to address inconsistent biological activity across studies?

- Standardize assays : Use CLSI guidelines for MIC determinations to minimize variability.

- Control for enantiomeric purity : Chiral HPLC ensures racemic mixtures do not skew results.

- Validate via cytotoxicity assays : Rule out false positives from nonspecific toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.